4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine
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Overview
Description
- Reagents: Pyrazolo[1,5-a]pyrazine, 4-piperidone
- Conditions: Heating under nitrogen atmosphere, presence of a base like potassium carbonate
Step 3: Cyclobutyl Group Addition
- Reagents: Cyclobutyl bromide, piperidine derivative
- Conditions: Room temperature, solvent like dichloromethane
Step 4: Formation of Pyrimidine Ring and Methoxy Linkage
- Reagents: Appropriate pyrimidine precursor, methoxy reagent
- Conditions: Controlled temperature, inert atmosphere
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the piperidine and cyclobutyl groups. The final step involves the formation of the pyrimidine ring and the methoxy linkage.
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Step 1: Synthesis of Pyrazolo[1,5-a]pyrazine Core
- Reagents: 3-aminopyrazole, 1,2-diketone
- Conditions: Reflux in ethanol, catalytic amount of acetic acid
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazolo[1,5-a]pyrazine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Hydrogen gas with palladium on carbon
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Formation of reduced derivatives with hydrogen addition
Substitution: Formation of substituted derivatives with various nucleophiles
Scientific Research Applications
4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the design of novel materials with unique electronic or optical properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Used in the synthesis of advanced polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine Derivatives: Known for their biological activity and use in medicinal chemistry.
Piperidine Derivatives: Widely studied for their pharmacological properties.
Cyclobutyl Compounds: Investigated for their unique structural and chemical properties.
Uniqueness
4-Cyclobutyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-2-16(3-1)17-12-19(23-14-22-17)27-13-15-5-9-25(10-6-15)20-18-4-7-24-26(18)11-8-21-20/h4,7-8,11-12,14-16H,1-3,5-6,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBFTIUDMPUPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=CN5C4=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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